molecular formula C23H27N5O3 B13406924 2-Hydroxy Estradiol 6-N3-Adenine

2-Hydroxy Estradiol 6-N3-Adenine

Cat. No.: B13406924
M. Wt: 421.5 g/mol
InChI Key: IIQKSVGPYDEBGE-MIPWJFNXSA-N
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Description

2-Hydroxy Estradiol 6-N3-Adenine is a synthetic compound that combines the structural features of 2-Hydroxy Estradiol and 6-N3-Adenine

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted adenine compounds .

Scientific Research Applications

2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of hydroxylated steroids and nucleobases.

    Biology: Investigated for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects in hormone-related disorders and cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with estrogen receptors and DNA. The compound binds to estrogen receptors, modulating their activity and influencing gene expression. Additionally, the adenine moiety can intercalate into DNA, affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Estradiol 6-N3-Adenine is unique due to its combined structural features, which allow it to interact with both estrogen receptors and DNA. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-6-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1

InChI Key

IIQKSVGPYDEBGE-MIPWJFNXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6

Origin of Product

United States

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